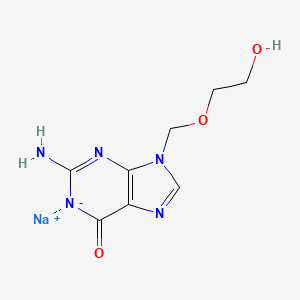
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one, also known as sodium acyclovir, is a synthetic nucleoside analog. It is primarily used as an antiviral agent, particularly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The compound is known for its ability to inhibit viral DNA replication, making it a crucial drug in the treatment of viral infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one typically involves the alkylation of guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine. The hydroxyl and amino groups of guanine are protected with a trimethylsilyl group by treatment with hexamethyldisilazane .
Industrial Production Methods
Industrial production of sodium acyclovir involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various acyclovir derivatives, which may have different antiviral properties and pharmacokinetics .
Aplicaciones Científicas De Investigación
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Extensively used in antiviral therapies for HSV and VZV infections
Industry: Utilized in the pharmaceutical industry for the production of antiviral medications.
Mecanismo De Acción
The compound exerts its antiviral effects by inhibiting viral DNA polymerase. Once inside the infected cell, it is phosphorylated to its active triphosphate form by viral thymidine kinase. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Ganciclovir: Another nucleoside analog with similar antiviral properties but used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with better oral bioavailability.
Famciclovir: A prodrug of penciclovir, used for similar indications but with different pharmacokinetics.
Uniqueness
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one is unique due to its high specificity for viral DNA polymerase and its relatively low toxicity to host cells. This makes it a preferred choice for treating HSV and VZV infections .
Propiedades
Fórmula molecular |
C8H10N5NaO3 |
|---|---|
Peso molecular |
247.19 g/mol |
Nombre IUPAC |
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one |
InChI |
InChI=1S/C8H11N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3,14H,1-2,4H2,(H3,9,11,12,15);/q;+1/p-1 |
Clave InChI |
RMLUKZWYIKEASN-UHFFFAOYSA-M |
SMILES canónico |
C1=NC2=C(N1COCCO)N=C([N-]C2=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















